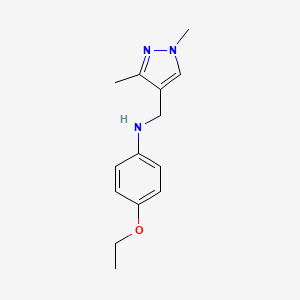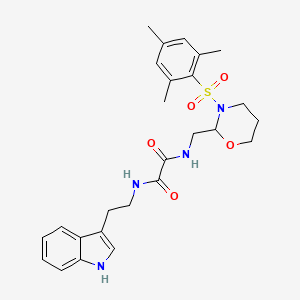![molecular formula C11H18N2O5 B2575357 4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid CAS No. 1556395-23-3](/img/structure/B2575357.png)
4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1556395-23-3 . It has a molecular weight of 258.27 . The IUPAC name for this compound is 4-(3-hydroxypyrrolidine-1-carboxamido)tetrahydro-2H-pyran-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2O5/c14-8-1-4-13 (7-8)10 (17)12-11 (9 (15)16)2-5-18-6-3-11/h8,14H,1-7H2, (H,12,17) (H,15,16) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Synthesis and Antibacterial Activity
"4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid" and its analogues have been explored for their antibacterial properties. For example, pyridonecarboxylic acids, structurally related to the compound , were synthesized and found to exhibit significant antibacterial activity. The study highlighted the potential of these compounds as antibacterial agents, underscoring the importance of the amino and hydroxy-substituted cyclic amino groups in enhancing activity (Egawa et al., 1984).
Tautomerism and Synthesis of 3-Hydroxypyrroles
Research into the synthesis and tautomerism of compounds related to "4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid," such as N-Alkyl-3-hydroxypyrroles, has provided new insights into the behavior of these molecules. The studies have been crucial in understanding the factors governing the tautomerism of 3-hydroxypyrroles, which are important for their reactivity and potential applications in medicinal chemistry (Momose et al., 1979).
Synthesis of γ-Oxo and γ-Aryl α-Amino Acids
"4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid" derivatives have been used in the efficient synthesis of γ-oxo and γ-aryl α-amino acids. These compounds are of interest due to their biological properties and applications in drug development. The reported methodology offers an economically viable approach to synthesize these compounds, highlighting the versatility of 4-hydroxypyrrolidine derivatives in organic synthesis (Chacko & Ramapanicker, 2012).
Enaminones in Heterocyclic Synthesis
Research on α-amino acid-derived enaminones has led to the development of novel synthetic routes for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other heterocycles. These findings are pivotal for the synthesis of functionalized heterocycles, showcasing the application of derivatives similar to "4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid" in generating complex molecules with potential pharmaceutical applications (Grošelj et al., 2013).
Biotechnological Applications
In biotechnology, derivatives of "4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid" have been explored for the biosynthesis of key platform chemicals like 4-hydroxybutyrate, demonstrating the compound's relevance in industrial applications and the production of bioplastics. This research underscores the potential of utilizing methane-based biosynthesis pathways to produce valuable chemicals, indicating a sustainable approach to chemical production (Nguyen & Lee, 2021).
properties
IUPAC Name |
4-[(3-hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c14-8-1-4-13(7-8)10(17)12-11(9(15)16)2-5-18-6-3-11/h8,14H,1-7H2,(H,12,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAOJBVCSWKAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)NC2(CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopentyl-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2575277.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2575278.png)
![2-acetyl-8-methyl-5-[(4-methylphenyl)methyl]-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2575279.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2575280.png)
![3,4,6-Trichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2575282.png)

![2-[(2,5-Dichlorophenyl)sulfanyl]acetohydrazide](/img/structure/B2575286.png)
![1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione](/img/no-structure.png)
![N,N-dimethyl-6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyridazin-3-amine](/img/structure/B2575290.png)
![2-(2,4-dichlorophenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B2575291.png)


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide](/img/structure/B2575296.png)